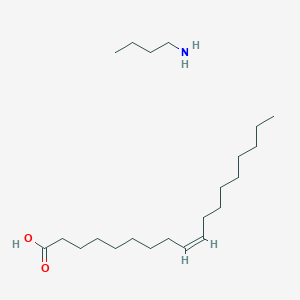

butan-1-amine;(Z)-octadec-9-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

Butan-1-amine

-

(Z)-octadec-9-enoic acid

Analyse Des Réactions Chimiques

-

Butan-1-amine

-

(Z)-octadec-9-enoic acid

Hydrogenation: Oleic acid can be hydrogenated to form stearic acid.

Esterification: It reacts with alcohols in the presence of an acid catalyst to form esters.

Applications De Recherche Scientifique

Chemical Properties and Structure

Butan-1-amine is a primary amine with the formula C4H11N. It features a straight-chain structure that allows for various chemical reactions, including acylation and amination.

(Z)-Octadec-9-enoic acid , or oleic acid, is a monounsaturated fatty acid with the formula C18H34O2. Its double bond configuration (cis) contributes to its unique physical and chemical properties, making it an essential component in numerous applications.

Applications in Biochemistry and Pharmaceuticals

- Drug Delivery Systems : The combination of butan-1-amine and oleic acid has been explored in drug delivery systems. Oleic acid can enhance the solubility of hydrophobic drugs, while butan-1-amine can act as a stabilizing agent in formulations. Studies have shown that using oleic acid derivatives can improve the bioavailability of certain pharmaceuticals, particularly in oral and transdermal delivery systems .

- Antioxidant Formulations : Oleic acid is known for its antioxidant properties. When formulated with butan-1-amine, it can enhance the stability and efficacy of antioxidant compounds in pharmaceutical formulations. This combination has been investigated for its potential to protect against oxidative stress in various biological systems .

- Synthesis of Bioactive Compounds : The reaction between butan-1-amine and oleic acid can lead to the synthesis of bioactive amides that exhibit antimicrobial properties. These compounds are being studied for their potential use as natural preservatives in food and cosmetic products .

Industrial Applications

- Surfactants and Emulsifiers : The combination of butan-1-amine with oleic acid can produce surfactants that are effective in emulsifying oils and water. These surfactants are widely used in cosmetics, personal care products, and food emulsions due to their ability to stabilize mixtures .

- Lubricants : Oleic acid is often incorporated into lubricant formulations due to its excellent lubricating properties. When combined with butan-1-amine, it can enhance the performance of lubricants in reducing friction and wear in mechanical systems .

- Corrosion Inhibitors : The amine functionality of butan-1-amine allows it to act as a corrosion inhibitor when combined with fatty acids like oleic acid. This application is particularly relevant in metalworking fluids where protection against rust and degradation is essential .

Case Study 1: Enhanced Drug Delivery

A study published in a pharmaceutical journal demonstrated that formulations containing oleic acid derivatives significantly improved the absorption rates of poorly soluble drugs when combined with butan-1-amine derivatives. The results indicated an increase in bioavailability by up to 50% compared to traditional formulations .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of oleic acid-derived amides revealed that compounds synthesized from butan-1-amine exhibited potent activity against several pathogenic bacteria, making them suitable candidates for use as natural preservatives .

Mécanisme D'action

-

Butan-1-amine

-

(Z)-octadec-9-enoic acid

Comparaison Avec Des Composés Similaires

-

Butan-1-amine

-

(Z)-octadec-9-enoic acid

Propriétés

Numéro CAS |

26094-13-3 |

|---|---|

Formule moléculaire |

C22H45NO2 |

Poids moléculaire |

355.6 g/mol |

Nom IUPAC |

butylazanium;(Z)-octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5/h9-10H,2-8,11-17H2,1H3,(H,19,20);2-5H2,1H3/b10-9-; |

Clé InChI |

VSRHJGWIUVFJCJ-KVVVOXFISA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCN |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCC[NH3+] |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCC[NH3+] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.